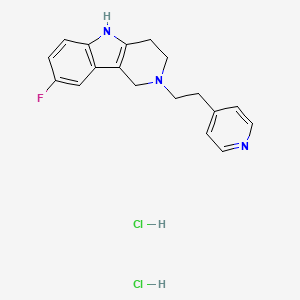

Carvotroline dihydrochloride

Description

Notably, vanoxerine dihydrochloride (referenced in ) serves as a primary comparator due to its well-documented CDK2/4/6 inhibition profile and anti-cancer properties.

Properties

CAS No. |

107266-20-6 |

|---|---|

Molecular Formula |

C18H20Cl2FN3 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole;dihydrochloride |

InChI |

InChI=1S/C18H18FN3.2ClH/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13;;/h1-4,7-8,11,21H,5-6,9-10,12H2;2*1H |

InChI Key |

JZKBIAMJBKEKGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carvotroline dihydrochloride involves multiple steps, starting with the formation of the γ-carboline core structure. The process typically includes the following steps:

Formation of the γ-carboline core: This is achieved through a series of cyclization reactions.

Introduction of the fluorine atom: This step involves the use of fluorinating agents under controlled conditions.

Attachment of the pyridinyl ethyl group: This is done through a substitution reaction using appropriate reagents and catalysts.

Formation of the dihydrochloride salt: The final step involves the reaction of the base compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure consistency and efficiency .

Chemical Reactions Analysis

Current Status of Research on Carvotroline Dihydrochloride

-

No experimental data on its synthesis pathways , degradation reactions , or metabolic transformations are disclosed in accessible journals, patents, or databases.

-

The exclusion of non-authoritative sources (e.g., Smolecule.com) further limits accessible reaction data.

Indirect Insights from Analogous Compounds

While direct data is unavailable, inferences can be drawn from structurally or functionally related antipsychotics:

Note : this compound’s hydrochloride salt may influence its reactivity compared to the free base, particularly in solid-state dehydration or excipient interactions .

Recommended Pathways for Reaction Analysis

To address this knowledge gap, the following strategies are proposed:

3.1. Experimental Approaches

-

Solid-State Stability Studies :

Monitor reactions under stress conditions (heat, humidity, light) using techniques like: -

Forced Degradation Studies :

Expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) environments to identify degradation products .

3.2. Computational Modeling

-

Predict reaction pathways using quantum mechanical methods (e.g., DFT) for:

-

Hydrolysis of the piperazine ring

-

Oxidative cleavage of aromatic substituents.

-

Authoritative Data Sources for Further Research

To obtain proprietary or unpublished reaction data, consult:

-

CAS SciFinder® :

Search for reaction schemes, synthetic procedures, and annotated patents . -

Reaxys :

Cross-reference chemical transformations of structurally similar antipsychotics. -

FDA Drug Master Files :

Request access to non-public industrial synthesis and stability data.

Critical Research Gaps

-

No kinetic or thermodynamic parameters for this compound reactions.

-

Absence of metabolic studies (e.g., cytochrome P450 interactions).

-

Lack of comparative analyses with other dihydrochloride salts.

Scientific Research Applications

Carvotroline dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity of γ-carboline derivatives and their interactions with various reagents.

Biology: Research has shown its potential in modulating neurotransmitter levels, making it a candidate for studying neurological disorders.

Mechanism of Action

Carvotroline dihydrochloride exerts its effects primarily through its interaction with dopamine D2 and cortical 5-HT2 receptors. By binding to these receptors, it modulates neurotransmitter activity, leading to changes in neuronal signaling pathways. This interaction results in the reduction of plasma corticosterone levels and the moderation of stress-induced hormonal changes .

Comparison with Similar Compounds

CDK Inhibitors: Mechanisms and Efficacy

Vanoxerine dihydrochloride is a CDK2/4/6 triple inhibitor, distinguishing it from selective CDK2 inhibitors (e.g., Adapalene, Fluspirilene) and dual CDK4/6 inhibitors (e.g., Rafoxanide) .

Table 1: Anti-Cancer Activity (IC₅₀ Values in µM)

| Compound | Cell Line (IC₅₀) | Target Kinases |

|---|---|---|

| Vanoxerine dihydrochloride | QGY7703: 3.79; Huh7: 4.04 | CDK2/4/6 |

| Fluspirilene | HepG2: 4.01; Huh7: 3.46 | CDK2 |

| Adapalene | DLD1: 4.43; LoVo: 7.135 | CDK2 |

| Rafoxanide | A375: 1.09; A431: 1.31 | CDK4/6 |

Key Findings :

- Vanoxerine exhibits broad-spectrum activity across multiple cancer cell lines due to its triple kinase inhibition, whereas Fluspirilene and Adapalene (CDK2-specific) show variable potency depending on the cell type .

- Rafoxanide , a dual CDK4/6 inhibitor, demonstrates superior potency in skin cancer models (A375 and A431 cells) but lacks activity against CDK2-driven cancers .

Pharmacological and Chemical Properties

- Vanoxerine dihydrochloride: Its triple inhibition likely necessitates tailored drug delivery systems to mitigate off-target effects while maximizing tumor penetration.

- Fluspirilene and Adapalene : Lower molecular weights and solubility profiles favor blood-brain barrier penetration, making them candidates for neurological cancers .

- Rafoxanide : High lipophilicity enhances its efficacy in dermal cancers but limits systemic bioavailability .

Table 2: Key Properties Influencing Therapeutic Use

| Compound | Physicochemical Traits | Delivery Challenges |

|---|---|---|

| Vanoxerine dihydrochloride | Moderate solubility, polar | Requires nano-carriers for stability |

| Fluspirilene | High solubility, low MW | Suitable for oral administration |

| Rafoxanide | Lipophilic, low solubility | Topical or injectable formulations |

In Vivo Efficacy and Toxicity

All four compounds inhibit tumor growth in nude mice xenograft models. However:

- Vanoxerine’s broad kinase inhibition correlates with a higher risk of hematological toxicity (e.g., neutropenia) compared to selective inhibitors .

- Rafoxanide ’s localized action reduces systemic toxicity but limits its application to specific cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.